molecular formula C9H19NO B13580646 2-(1-Methylpiperidin-4-yl)propan-2-ol CAS No. 40119-19-5

2-(1-Methylpiperidin-4-yl)propan-2-ol

Cat. No.: B13580646
CAS No.: 40119-19-5
M. Wt: 157.25 g/mol
InChI Key: VZYQTBHJVSEZQL-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-4-yl)propan-2-ol is a chemical compound with the molecular formula C9H19NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpiperidin-4-yl)propan-2-ol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the alkylation of piperidine with 2-chloropropane-1-ol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-4-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Alkyl halides.

Scientific Research Applications

2-(1-Methylpiperidin-4-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methylpiperidin-4-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

40119-19-5

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(1-methylpiperidin-4-yl)propan-2-ol

InChI

InChI=1S/C9H19NO/c1-9(2,11)8-4-6-10(3)7-5-8/h8,11H,4-7H2,1-3H3

InChI Key

VZYQTBHJVSEZQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCN(CC1)C)O

Origin of Product

United States

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